![molecular formula C13H12F3NO3S B2673541 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2034610-03-0](/img/structure/B2673541.png)

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone

カタログ番号:

B2673541

CAS番号:

2034610-03-0

分子量:

319.3

InChIキー:

WKKXXMIBTJWIJM-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone” is a chemical compound with a complex structure . It’s related to the class of compounds known as 2-Thia-5-azabicyclo[2.2.1]heptanes .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . The exact structure would need to be determined through detailed spectroscopic analysis.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some properties that could be determined include its boiling point, melting point, and density .科学的研究の応用

Stereoselective Synthesis and Transformation

- The compound has been utilized in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams. These lactams were shown to be precursors for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which are key intermediates in drug design (Mollet et al., 2012).

Pharmaceutical Synthesis and Characterization

- It's involved in the synthesis of Schiff base derivatives from amoxicillin, demonstrating potential antibacterial and fungicidal activity. This showcases its role in creating new compounds with significant biological activities (Al-Masoudi et al., 2015).

Chemical Rearrangements and Syntheses

- The compound aids in stereoselective syntheses and rearrangements to create novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. These processes are critical in the development of diverse medicinal and chemical substances (Krow et al., 2004).

Arene Hydrogenation/Transannulation

- It is involved in arene hydrogenation/transannulation reactions to produce 7-azabicyclo[2.2.1]heptane derivatives. Such chemical transformations are essential in synthesizing various pharmacologically active compounds (Longobardi et al., 2015).

Novel Bicyclic β-Lactam Synthesis

- Research indicates its use in transforming cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones into novel cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, contributing to the field of bicyclic β-lactam synthesis (Leemans et al., 2010).

Generation of 2-Azabicyclo[2.1.1]hexanes

- Its derivatives are used in the synthesis of 2-azabicyclo[2.1.1]hexanes, which are important in developing insect antifeedants and other biologically active substances (Stevens & Kimpe, 1996).

Flavin-Mediated Photocycloaddition

- The compound is used in flavin-mediated [2+2] photocycloaddition processes to synthesize phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes. Such photocycloadditions are crucial in organic synthesis and the creation of novel materials (Jirásek et al., 2017).

Synthesis of Bicyclic Methanones

- It's also utilized in synthesizing bicyclic methanones with antimicrobial and antioxidant properties. This exemplifies its role in the development of new compounds with potential health benefits (Thirunarayanan, 2014).

特性

IUPAC Name |

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO3S/c14-13(15,16)9-3-1-8(2-4-9)12(18)17-6-11-5-10(17)7-21(11,19)20/h1-4,10-11H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKXXMIBTJWIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

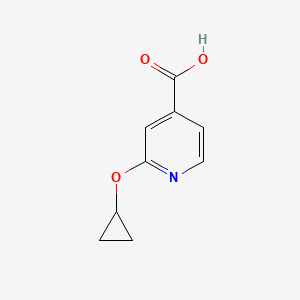

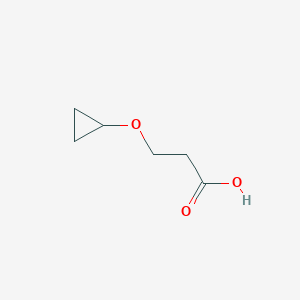

2-(Cyclopropyloxy)-4-pyridinecarboxylic acid

Cat. No.: B2673459

CAS No.: 1823917-52-7

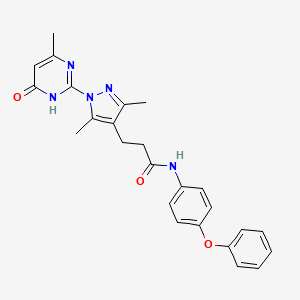

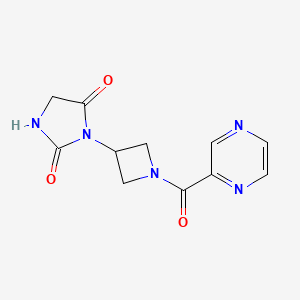

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-...

Cat. No.: B2673460

CAS No.: 1172808-86-4

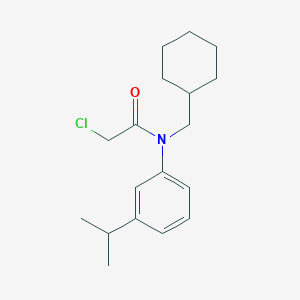

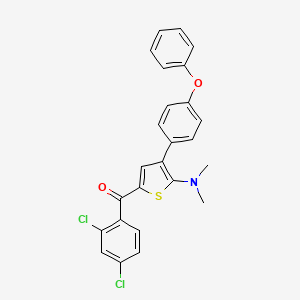

2-Chloro-N-(cyclohexylmethyl)-N-(3-propan-2-ylphenyl)ac...

Cat. No.: B2673461

CAS No.: 1397219-38-3

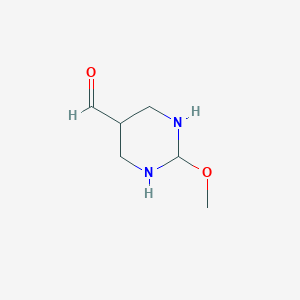

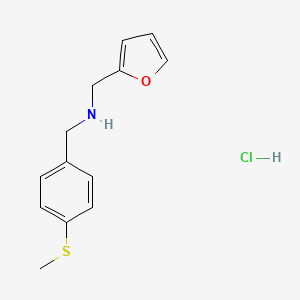

2-Methoxyhexahydropyrimidine-5-carbaldehyde

Cat. No.: B2673462

CAS No.: 1956319-01-9

![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673468.png)

![6-(3-Fluorophenyl)-2-[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2673470.png)

![(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2673473.png)

![8-bromo-3-(4-bromo-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673480.png)